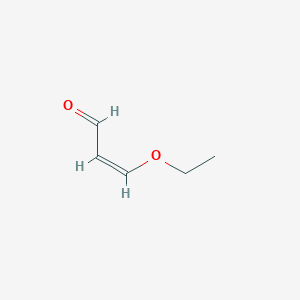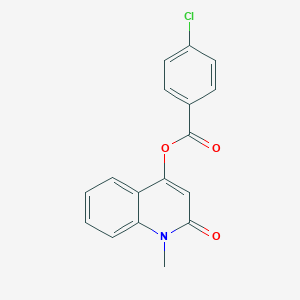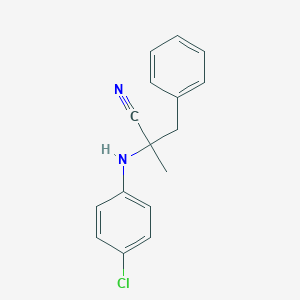![molecular formula C20H24N2OS B232255 1-(7-Methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232255.png)
1-(7-Methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine is a chemical compound that has been extensively researched for its therapeutic potential. It is a tricyclic antidepressant that has been found to have a unique mechanism of action compared to other antidepressants. The compound has been synthesized using various methods, and its scientific research applications have been studied in detail.
Mechanism of Action
The mechanism of action of 1-(7-Methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine involves the inhibition of serotonin, norepinephrine, and dopamine reuptake. The compound binds to the transporters responsible for the reuptake of these neurotransmitters, thereby preventing their reuptake into the presynaptic neuron. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which enhances neurotransmission and leads to the antidepressant and anxiolytic effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(7-Methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine have been studied in detail. The compound has been found to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which leads to enhanced neurotransmission. This increase in neurotransmission is believed to be responsible for the antidepressant and anxiolytic effects of the compound. The compound has also been found to have a low affinity for various receptors, including histamine, muscarinic, and adrenergic receptors.
Advantages and Limitations for Lab Experiments
1-(7-Methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine has several advantages and limitations for lab experiments. One of the advantages is that the compound has a unique mechanism of action compared to other antidepressants, which makes it a promising candidate for the treatment of depression and anxiety. The compound has also been found to have a low affinity for various receptors, which reduces the risk of side effects. However, one of the limitations is that the compound has poor solubility in water, which makes it difficult to administer in vivo. Another limitation is that the compound has not been extensively studied in clinical trials, which limits its potential for therapeutic use.
Future Directions
There are several future directions for the research on 1-(7-Methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine. One direction is to further explore the compound's mechanism of action and its effects on neurotransmission. Another direction is to investigate the potential therapeutic applications of the compound in treating other psychiatric disorders such as bipolar disorder and schizophrenia. Additionally, future research could focus on developing new synthesis methods for the compound that improve its solubility and bioavailability. Finally, clinical trials could be conducted to evaluate the safety and efficacy of the compound in humans.
In conclusion, 1-(7-Methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine is a promising chemical compound that has been extensively studied for its therapeutic potential in treating depression, anxiety, and other psychiatric disorders. The compound has a unique mechanism of action compared to other antidepressants and has several advantages and limitations for lab experiments. Future research could focus on further exploring the compound's mechanism of action, investigating its potential therapeutic applications, developing new synthesis methods, and conducting clinical trials to evaluate its safety and efficacy in humans.
Synthesis Methods
The synthesis of 1-(7-Methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine has been achieved using various methods. One of the most common methods involves the reaction of 1-(7-Methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-chlorobutane with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
1-(7-Methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine has been extensively studied for its therapeutic potential in treating depression, anxiety, and other psychiatric disorders. It has been found to have a unique mechanism of action compared to other antidepressants. The compound acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the antidepressant and anxiolytic effects of the compound.
properties
Molecular Formula |
C20H24N2OS |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-(2-methoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C20H24N2OS/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-14-16(23-2)7-8-17(18)20/h3-8,14,18H,9-13H2,1-2H3 |
InChI Key |
SSAVPTLEYGLACB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=CC(=C4)OC |
Canonical SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B232179.png)




![1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232200.png)


![8-Aminobenzo[c]chromen-6-one](/img/structure/B232213.png)

![7a,9a-Dimethyl-10-(6-methylheptan-2-yl)-2-oxo-1,2,4,5,6,7,7a,7b,8,9,9a,10,11,12,12a,12b-hexadecahydrobenzo[d]indeno[4,5-b]azepin-5-yl acetate](/img/structure/B232218.png)
